molecular formula C9H15BrO3 B8414807 4-Bromo-2,2-dimethyl-3-oxo-hexanoic Acid Methyl Ester

4-Bromo-2,2-dimethyl-3-oxo-hexanoic Acid Methyl Ester

Cat. No.: B8414807
M. Wt: 251.12 g/mol
InChI Key: MXBGSFSPLKMIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,2-dimethyl-3-oxo-hexanoic Acid Methyl Ester is a useful research compound. Its molecular formula is C9H15BrO3 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

methyl 4-bromo-2,2-dimethyl-3-oxohexanoate

InChI

InChI=1S/C9H15BrO3/c1-5-6(10)7(11)9(2,3)8(12)13-4/h6H,5H2,1-4H3

InChI Key

MXBGSFSPLKMIOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(C)(C)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of bromine (24 g, 150 mmol) in chloroform (30 mL) is added to 2,2-dimethyl-3-oxo-hexanoic acid methyl ester (25.9 g, 150 mmol) in chloroform (126 mL) at 0-5° C. dropwise. After the addition of bromine, the mixture is allowed to warm up to room temperature slowly and stirred overnight. The reaction is then quenched by ice water, the layers are separated. The organic layer is washed with cold water and brine, dried over sodium sulfate. Concentration yields the title compounds (36.9 g), which is used for next step without further purification.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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